(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOZVRYXMLVHCE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152942 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144332-75-2 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144332-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: :
Biological Activity
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic compound with a pyrrolidine backbone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antioxidant properties, cytotoxic effects against cancer cell lines, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a 4-bromophenyl substituent and a methoxycarbonyl group. Its chemical formula is , and it has a molecular weight of 328.16 g/mol. The structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 328.16 g/mol |
| CAS Number | 144332-75-2 |
| Structural Features | Pyrrolidine, 4-Bromophenyl |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties . These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Cytotoxicity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives of the compound have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. In comparative studies, certain derivatives reduced cell viability significantly more than standard chemotherapeutic agents like cisplatin, indicating their potential as anticancer agents .
Case Study: A549 Cell Line
In a study evaluating the anticancer properties of similar pyrrolidine derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated:
- Compound with 4-bromophenyl substitution reduced A549 cell viability to approximately 61% , showcasing enhanced anticancer activity compared to non-brominated analogs .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor , which is beneficial in treating diseases linked to enzyme overactivity. Specific derivatives have been shown to inhibit enzymes involved in cancer progression, making them candidates for further research in drug development.
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The mechanism of action likely involves binding to specific biological targets, which can alter metabolic pathways and lead to the observed biological activities.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromophenol | Brominated phenolic structure | Known for antibacterial properties |
| Pyrrolidine-2-carboxylic Acid | Similar pyrrolidine structure | Exhibits neuroprotective effects |
| Methoxycarbonyl Derivatives | Various substitutions on carbon chain | Often show enhanced solubility |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated molecular weight based on formula C₁₃H₁₄BrNO₄.
Key Differences and Implications
Substituent Effects
Stereochemical Influence
- The (2S) configuration in the target compound mirrors natural L-amino acids, favoring compatibility with biological systems. In contrast, (2R,4S) or (2S,4R) diastereomers (e.g., ) exhibit distinct conformational preferences, affecting receptor binding and metabolic stability.
Research Findings
- Synthetic Utility : Boc- and Fmoc-protected analogs (e.g., ) are widely used in peptide synthesis due to their stability under basic/acidic conditions. The target compound’s 4-bromophenyl group may require orthogonal deprotection strategies.
- Biological Activity : Brominated pyrrolidines, such as , show promise in antimicrobial studies, suggesting the target compound could be optimized for similar applications.
Q & A
Q. What are the recommended methods for synthesizing (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?
Methodological Answer:
- Step 1: Amine Protection
Protect the pyrrolidine nitrogen using 4-bromobenzyl chloroformate under basic conditions (e.g., DCM, triethylamine, 0–25°C). This forms the carbamate linkage . - Step 2: Carboxylic Acid Activation
Activate the carboxylic acid using HOBt/EDCI or DIC/Oxyma in DMF to facilitate subsequent coupling reactions . - Step 3: Purification
Purify via flash chromatography (hexanes/EtOAc gradient) or reverse-phase HPLC to isolate the product. Yields typically range from 60–80% .
Q. How can the stereochemical integrity of the (2S) configuration be verified?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Compare retention times with authentic (2S)-configured standards .
- NMR Analysis : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm puckering dynamics. The (2S) configuration shows distinct NOESY correlations between H2 and H4 protons .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry .
Advanced Research Questions
Q. How does the 4-bromophenyl moiety influence the conformational dynamics of the pyrrolidine ring in different solvents?
Methodological Answer:
- NMR Studies : Perform - and -NMR in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents. The bulky 4-bromophenyl group restricts ring puckering, favoring a Cγ-endo conformation in nonpolar solvents .
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to predict solvent-dependent energy barriers for ring inversion. The bromine’s steric bulk increases torsional strain in polar media .
- Circular Dichroism (CD) : Compare CD spectra in solvents like methanol and toluene to correlate conformational shifts with solvent polarity .
Q. What strategies mitigate aggregation during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Optimized Coupling Conditions : Use microwave-assisted synthesis (50°C, 20 min) with HATU/DIPEA in DMF to enhance coupling efficiency .
- Chaotropic Additives : Add 1 M urea or 0.4 M NaCl to disrupt hydrogen-bonded aggregates .
- Pseudoproline Analogs : Substitute the compound with a pseudoproline derivative (e.g., 4-hydroxyproline) temporarily to reduce steric hindrance .
Q. Data Contradiction Analysis :
Q. How does the bromine substituent affect electronic properties in catalysis or ligand design?
Methodological Answer:
- DFT Calculations : Compute electron density maps (Gaussian 09) to identify bromine’s electron-withdrawing effects, which polarize the carbamate carbonyl and enhance electrophilicity .
- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of C=O and Br 3d electrons to quantify electronic perturbations .
- Biological Assays : Compare binding affinities (e.g., SPR or ITC) of brominated vs. non-brominated analogs to receptors like proteases. Bromine’s hydrophobic surface area improves target engagement by 2–3-fold .
Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (0.1 M HCl, 37°C) with LC-MS monitoring. The carbamate linkage hydrolyzes at pH < 2, but stabilizes at pH 4–6 .
- Controlled Experiments : Replicate conflicting studies under identical conditions (e.g., TFA concentration during SPPS cleavage). Trace water content in TFA (>0.1%) accelerates hydrolysis .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
